molecular formula C13H18O2 B12584306 1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene CAS No. 203583-38-4

1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene

Cat. No.: B12584306
CAS No.: 203583-38-4
M. Wt: 206.28 g/mol
InChI Key: CUMJOQRVTLDQFY-UHFFFAOYSA-N
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Description

1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene is an organic compound with a complex structure It is a derivative of benzene, featuring an ethoxy group and a 2-methylprop-2-en-1-yloxy group attached to the benzene ring

Synthetic Routes and Reaction Conditions:

    Ethoxylation of Benzene Derivatives: The synthesis of this compound can be achieved through the ethoxylation of benzene derivatives. This involves the reaction of benzene with ethyl alcohol in the presence of a catalyst such as sulfuric acid.

    Allylation Reaction: The introduction of the 2-methylprop-2-en-1-yloxy group can be accomplished through an allylation reaction. This involves the reaction of an allyl halide with a benzene derivative in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalysts can enhance the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy or allyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Pharmaceutical Research: Its derivatives may have potential therapeutic applications and are studied for their biological activities.

    Chemical Engineering: The compound is used in the study of reaction mechanisms and the development of new catalytic processes.

Mechanism of Action

The mechanism of action of 1-Ethoxy-4-{[(2-methylprop-2-en-1-yl)oxy]methyl}benzene involves its interaction with various molecular targets. The ethoxy and allyl groups can participate in chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions.

Comparison with Similar Compounds

    1-Ethoxy-4-methylbenzene: This compound is similar but lacks the allyl group, making it less reactive in certain types of reactions.

    4-Ethoxytoluene: Another similar compound, differing in the position of the ethoxy group.

    4-Methylphenetole: Similar in structure but with a different substituent group.

Properties

CAS No.

203583-38-4

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-ethoxy-4-(2-methylprop-2-enoxymethyl)benzene

InChI

InChI=1S/C13H18O2/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3/h5-8H,2,4,9-10H2,1,3H3

InChI Key

CUMJOQRVTLDQFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)COCC(=C)C

Origin of Product

United States

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